molecular formula C14H12F3NO B1298448 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 207233-99-6

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B1298448
CAS No.: 207233-99-6
M. Wt: 267.25 g/mol
InChI Key: JHWUPSAKKXZTKT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with dimethyl groups at positions 2 and 5, a trifluoromethylphenyl group at position 1, and an aldehyde group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde imparts unique properties such as increased stability, lipophilicity, and potential biological activity compared to similar compounds without this group.

Properties

IUPAC Name

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-6-11(8-19)10(2)18(9)13-5-3-4-12(7-13)14(15,16)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWUPSAKKXZTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347510
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-99-6
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxaldehyde
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